Product packaging for 2-Fluoro-6-methylphenol(Cat. No.:CAS No. 443-90-3)

2-Fluoro-6-methylphenol

Cat. No.: B1338647
CAS No.: 443-90-3
M. Wt: 126.13 g/mol
InChI Key: FPPAKOISAFCWJT-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylphenol is an organic compound with the molecular formula C7H7FO and a molecular weight of 126.128 g/mol . It is characterized by a density of approximately 1.2 g/cm³ and a boiling point of around 167°C at 760 mmHg . The compound has a flash point of 61.6°C and a vapor pressure of 1.3 mmHg at 25°C . Its structure can be identified by the SMILES string CC1=C(C(=CC=C1)F)O and the InChIKey InChIKey=FPPAKOISAFCWJT-UHFFFAOYSA-N . This compound serves as a versatile building block in organic synthesis and medicinal chemistry. It is a key intermediate in the preparation of more complex molecules; for instance, it can be used to synthesize substituted derivatives like 4-Bromo-2-fluoro-6-methylphenol . The presence of both phenolic hydroxyl and fluorine substituents on the aromatic ring makes it a valuable precursor for developing pharmaceutical candidates and other fine chemicals through further functionalization . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FO B1338647 2-Fluoro-6-methylphenol CAS No. 443-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPAKOISAFCWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505151
Record name 2-Fluoro-6-methylphenol
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-90-3
Record name 2-Fluoro-6-methylphenol
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Record name 2-Fluoro-6-methylphenol
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Record name 2-Fluoro-6-methylphenol
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Synthetic Methodologies and Strategies for 2 Fluoro 6 Methylphenol

Regioselective Fluorination Techniques of Methylphenols

The introduction of a fluorine atom onto a methylphenol scaffold with high regioselectivity is a primary strategy for the synthesis of 2-Fluoro-6-methylphenol. This can be accomplished through either direct fluorination or indirect methods involving diazonium salt intermediates.

Direct Fluorination Approaches

Direct electrophilic fluorination of 2-methylphenol (o-cresol) offers a direct route to fluorinated analogues. The hydroxyl and methyl groups on the aromatic ring are both ortho-, para-directing, influencing the position of the incoming electrophile. The hydroxyl group is a more potent activating group, thus directing substitution primarily to its ortho and para positions.

Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are commonly employed for this transformation. nih.govref.ac.uk The reaction of o-cresol (B1677501) with an electrophilic fluorine source is expected to yield a mixture of isomers, including the desired this compound and the isomeric 4-fluoro-2-methylphenol (B144770). The regioselectivity can be influenced by reaction conditions such as the solvent, temperature, and the specific fluorinating agent used. researchgate.netwikipedia.org

Starting MaterialFluorinating AgentSolventKey Observations
2-MethylphenolSelectfluor®AcetonitrileYields a mixture of ortho- and para-fluorinated products.
2-MethylphenolN-FluorobenzenesulfonimideDichloromethaneRegioselectivity is dependent on steric and electronic factors.

Indirect Fluorination via Diazonium Salts and Fluoroborates

A more regioselective, albeit indirect, method for introducing fluorine is through the Balz-Schiemann reaction. wikipedia.orgbyjus.com This process involves the conversion of a primary aromatic amine to an aryl fluoride (B91410). For the synthesis of this compound, the required precursor is 2-amino-6-methylphenol (B101103). sigmaaldrich.com

The synthesis proceeds in two main steps:

Diazotization: The amino group of 2-amino-6-methylphenol is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

Fluorination: The diazonium salt is then treated with fluoroboric acid (HBF4) or other fluoride sources like hexafluorophosphates to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.orgbyjus.com Thermal or photochemical decomposition of this salt liberates nitrogen gas and results in the formation of the aryl fluoride with high regioselectivity. wikipedia.org

PrecursorReagentsIntermediateProduct
2-Amino-6-methylphenol1. NaNO2, HCl (aq) 2. HBF46-Hydroxy-2-methylbenzenediazonium tetrafluoroborateThis compound

Methyl Group Functionalization in Fluorinated Phenols

An alternative synthetic strategy involves starting with a fluorinated phenol (B47542) and subsequently introducing or modifying the methyl group.

Radical Bromination and Subsequent Nucleophilic Substitution

This approach begins with 2-fluorotoluene (B1218778). The methyl group can be functionalized through a free-radical bromination reaction, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. youtube.com This selectively brominates the benzylic position, yielding 1-(bromomethyl)-2-fluorobenzene.

The resulting benzyl (B1604629) bromide is then susceptible to nucleophilic substitution to introduce the hydroxyl group. libretexts.org A common method is the reaction with a hydroxide (B78521) source, such as sodium hydroxide, or through a two-step process involving reaction with sodium acetate (B1210297) followed by hydrolysis of the resulting ester.

Starting MaterialReagentsIntermediateFinal Step
2-Fluorotoluene1. NBS, Benzoyl Peroxide 2. NaOH (aq)1-(Bromomethyl)-2-fluorobenzeneNucleophilic substitution

Oxidation Reactions of the Methyl Group

The methyl group of 2-fluorotoluene can be oxidized to various functional groups. For instance, oxidation can lead to 2-fluorobenzyl alcohol, 2-fluorobenzaldehyde, or 2-fluorobenzoic acid. While direct conversion of these oxidized products to the target phenol is not straightforward, they can serve as intermediates in longer synthetic sequences. A multi-step process could involve the conversion of 2-fluorobenzoic acid to an aniline (B41778) derivative, which can then be transformed into the phenol.

Ortho-Substituted Phenol Synthesis Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective synthesis of substituted aromatic compounds. wikipedia.orgbaranlab.org This strategy can be applied to the synthesis of this compound by controlling the installation of substituents on the aromatic ring.

One potential DoM strategy starts with a protected 2-fluorophenol (B130384). The protecting group, such as a methoxymethyl (MOM) or tetrahydropyranyl (THP) ether, can act as a directed metalation group (DMG). researchgate.net Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) deprotonates the position ortho to the directing group (the 6-position). The resulting aryllithium species can then be quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group. Subsequent deprotection of the hydroxyl group yields this compound.

Starting MaterialDirecting GroupLithiating AgentElectrophile
2-FluorophenolO-MOMn-ButyllithiumMethyl Iodide
2-FluorophenolO-THPsec-ButyllithiumDimethyl Sulfate

Protective Group Chemistry in the Synthesis of this compound and its Derivatives

In the multi-step synthesis of complex molecules like this compound, protecting groups are crucial tools to temporarily mask a reactive functional group, thereby preventing unwanted side reactions and directing subsequent transformations to a specific site. uchicago.edu The phenolic hydroxyl group is acidic and nucleophilic, and its oxygen atom can activate the aromatic ring, making it susceptible to oxidation and uncontrolled electrophilic substitution. Therefore, its protection is often a key step in synthetic design.

A primary role for protecting the hydroxyl group in the synthesis of this compound is to control regioselectivity during the fluorination or methylation steps. For instance, if the synthesis starts from o-cresol, the unprotected hydroxyl group would direct electrophilic fluorination primarily to the para-position due to steric hindrance at the adjacent ortho-position, leading to the undesired 4-fluoro-2-methylphenol isomer. By converting the hydroxyl group into a less activating and sterically bulkier ether or ester, the directing effect can be modified or temporarily nullified.

A notable strategy involves the use of a temporary blocking or directing group that also functions as a protecting group. In a process analogous to the synthesis of related halophenols, a sulfonyl group can be introduced. For example, reacting o-fluorophenol with a sulfonating agent places a sulfonic acid group at the para-position, which is the most electronically favored site. This group effectively blocks this position, directing a subsequent electrophilic substitution, such as chlorination, to one of the remaining ortho-positions. google.com A final hydrolysis step removes the sulfonic acid group, revealing the desired substitution pattern. google.com This same principle could be applied to the synthesis of this compound by starting with 2-fluorophenol and directing methylation, or starting with o-cresol and directing fluorination.

The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its removal without affecting the rest of the molecule. weebly.com Common protecting groups for phenols include ethers (like methyl or benzyl ethers) and silyl (B83357) ethers (such as tert-butyldimethylsilyl, TBDMS).

Table 1: Common Protecting Groups for Phenols in Organic Synthesis

Protecting GroupIntroduction ReagentsCleavage Reagents/ConditionsStability
Methyl (Me) CH₃I, K₂CO₃; or (CH₃)₂SO₄, NaOHBBr₃; or HBr/HIStable to most conditions except strong acid/Lewis acids.
Benzyl (Bn) BnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)Stable to acidic and basic conditions; sensitive to catalytic hydrogenation.
Acetyl (Ac) Ac₂O, Pyridine; or AcCl, Et₃NK₂CO₃, MeOH; or aq. NaOH/HClStable to mild acidic conditions; easily cleaved by bases or strong acids.
tert-Butyldimethylsilyl (TBDMS/TBS) TBDMSCl, Imidazole, DMFTBAF, THF; or HF, Pyridine; or aq. AcOHStable to basic conditions and chromatography; cleaved by fluoride ions or acids.

Novel Synthetic Routes and Catalytic Approaches for this compound Preparation

While classical methods provide viable pathways to this compound, modern organic synthesis emphasizes the development of more efficient, selective, and sustainable routes. Research has focused on direct C-H functionalization, novel catalytic systems, and innovative precursor design.

A traditional, though often lengthy, approach involves the diazotization of an appropriate aminophenol precursor. organic-chemistry.org In this strategy, 2-amino-6-methylphenol would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Subsequent thermal decomposition of the corresponding tetrafluoroborate salt (a Schiemann reaction) would introduce the fluorine atom at the desired position. organic-chemistry.org While effective, this method requires the synthesis of the specific amino-cresol precursor and can involve harsh reagents.

More recent strategies bypass such multi-step sequences by focusing on the direct C-H fluorination of readily available precursors like o-cresol. The development of powerful electrophilic fluorinating agents, such as N-fluorobis(phenyl)sulfonimide (NFSI) and Selectfluor™, has made this possible. These reactions can be promoted through various means, including photocatalysis. For example, the fluorination of m-cresol (B1676322) has been achieved using Selectfluor™ in the presence of a photocatalyst like Eosin Y under visible light irradiation, demonstrating a modern approach to C-F bond formation. guidechem.com Applying this methodology to o-cresol could provide a direct route to fluorinated derivatives.

Another innovative strategy involves constructing the target molecule from non-aromatic precursors. One such method uses α-diazocyclohexenones as starting materials. nih.gov Treatment of a methylated α-diazocyclohexenone with an electrophilic fluorine source like Selectfluor™ can lead to an α-fluoro-α-haloketone intermediate. nih.gov This intermediate can then undergo elimination and tautomerization to regioselectively yield the aromatic o-fluorophenol product. nih.gov This approach is particularly powerful as it builds the aromatic ring with the desired substitution pattern in place, avoiding selectivity issues associated with substituting an already-formed phenol.

Catalytic methods offer an alternative pathway, often focusing on the methylation of a fluorinated precursor. The gas-phase alkylation of phenols with methanol (B129727) over metal oxide catalysts is a well-established industrial process for producing cresols and xylenols. researchgate.netwikipedia.org This technology could be adapted for the selective ortho-methylation of 2-fluorophenol to produce this compound. The choice of catalyst, typically a mixed iron-chromium oxide or a zeolite like H-beta, is crucial for achieving high conversion and selectivity for the desired 2,6-disubstituted product. researchgate.netrsc.org

Table 2: Comparison of Synthetic Routes to this compound

Synthetic RouteStarting Material(s)Key Reagents/CatalystsKey Features
Diazotization 2-Amino-6-methylphenolNaNO₂, HBF₄, HeatClassical, reliable method; requires specific amine precursor. organic-chemistry.org
Direct C-H Fluorination o-CresolSelectfluor™, Photocatalyst (e.g., Eosin Y)Direct functionalization of C-H bond; regioselectivity can be a challenge. guidechem.com
From Non-Aromatic Precursor Methylated α-diazocyclohexenoneSelectfluor™, Et₃N·3HFInnovative route with high regioselectivity; avoids substitution on an existing aromatic ring. nih.gov
Catalytic Ortho-Methylation 2-Fluorophenol, MethanolMetal Oxide (e.g., Fe₂O₃/Cr₂O₃) or Zeolite CatalystPotentially high-throughput and scalable; relies on catalyst performance for selectivity. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 6 Methylphenol

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. researchgate.net The analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which provide theoretical frequencies that correlate well with experimental data, aiding in the precise assignment of vibrational modes. nih.govijaemr.com

The vibrational spectrum of 2-Fluoro-6-methylphenol is complex, with characteristic bands arising from the hydroxyl, methyl, and fluoro substituents, as well as from the phenyl ring itself. The assignment of these bands is based on comparison with related molecules, such as substituted phenols and anilines, and theoretical calculations. nih.govcore.ac.ukresearchgate.net

Key vibrational modes for this compound include the O-H stretching vibration, which is sensitive to hydrogen bonding, and the C-F stretching vibration, which is typically strong in the infrared spectrum. Aromatic C-H stretching vibrations appear at higher wavenumbers, while ring stretching and deformation modes occur in the fingerprint region. The methyl group also gives rise to characteristic symmetric and asymmetric stretching and bending vibrations.

Table 1: Predicted Vibrational Band Assignments for this compound

Frequency Range (cm⁻¹) Assignment Description
~3600 ν(O-H) O-H stretching (Free)
3200-3550 ν(O-H) O-H stretching (Intramolecular H-bonded)
3100-3000 ν(C-H) Aromatic C-H stretching
2980-2920 νas(C-H) Asymmetric C-H stretching in CH₃ group
2900-2860 νs(C-H) Symmetric C-H stretching in CH₃ group
~1600, ~1500 ν(C=C) Aromatic ring stretching
~1450 δas(C-H) Asymmetric C-H bending in CH₃ group
~1380 δs(C-H) Symmetric C-H bending in CH₃ group
1300-1200 ν(C-F) C-F stretching
1280-1180 ν(C-O) / δ(O-H) C-O stretching coupled with O-H in-plane bending

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric. Frequencies are approximate and based on data from analogous compounds.

For this compound, conformational isomerism arises from the orientation of the hydroxyl (-OH) group relative to the adjacent fluorine and methyl groups. The two primary planar conformers are the syn and anti forms, where the O-H bond is oriented toward the fluorine atom (syn) or away from it (anti).

The syn-conformer is likely stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the electronegative fluorine atom. This interaction can be detected through vibrational spectroscopy. nih.gov A key signature is a significant red shift (a shift to lower frequency) and broadening of the O-H stretching band (ν(O-H)) compared to the free hydroxyl group. researchgate.netnih.gov Advanced techniques, such as variable-temperature infrared spectroscopy in inert solutions or matrix isolation FTIR, can be used to study the equilibrium between these conformers and determine their relative energies. mdpi.com The presence of distinct ν(O-H) bands or shifts in other spectral regions can provide direct evidence for the coexistence of multiple conformers. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule. researchgate.net The phenol (B47542) ring acts as a chromophore, the part of the molecule responsible for absorbing light, while the -OH, -F, and -CH₃ groups act as auxochromes, which modify the absorption characteristics of the chromophore. shivajicollege.ac.in

The electronic spectrum of this compound is expected to show absorptions characteristic of a substituted benzene (B151609) ring. These arise primarily from π→π* transitions, where an electron is promoted from a bonding (π) to an antibonding (π) molecular orbital. libretexts.org The molecule also has non-bonding (n) electrons on the oxygen atom, making n→π transitions possible, though these are often weaker and may be obscured by the more intense π→π* bands. uomustansiriyah.edu.iq

The primary π→π* transitions in substituted benzenes are often referred to as the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The substituents on the ring influence the energy of these transitions and thus the position of the absorption maxima (λ_max). Based on studies of closely related compounds like 4-bromo-2-fluoro phenol, the absorption maxima can be predicted. researchgate.net

Table 2: Predicted Electronic Transitions for this compound

Transition Type Typical λ_max Range (nm) Description
π→π* (E2-band) 200 - 230 High-intensity transition involving the benzene ring.
π→π* (B-band) 260 - 280 Lower-intensity transition, often showing vibrational fine structure. Forbidden in benzene but allowed by substitution.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. researchgate.net For phenolic compounds, fluorescence is typically observed from the lowest excited singlet state (S₁). The emission spectrum is usually a mirror image of the lowest-energy absorption band and occurs at longer wavelengths (lower energy), a phenomenon known as the Stokes shift. youtube.com

The polarity of the solvent can significantly influence the electronic absorption spectrum, a phenomenon known as solvatochromism. nih.gov The positions of the absorption maxima may shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) depending on the nature of the electronic transition and the solvent-solute interactions. shivajicollege.ac.in

For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift because the excited state is often more polar than the ground state and is thus stabilized more by a polar solvent. uomustansiriyah.edu.iq Conversely, for n→π* transitions, polar protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with the non-bonding electrons on the oxygen atom. This stabilizes the ground state more than the excited state, requiring more energy for the transition and resulting in a hypsochromic (blue) shift. uomustansiriyah.edu.iqmdpi.com Studying these shifts in a range of solvents provides valuable information about the nature of the electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. uobasrah.edu.iq It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

For this compound, the ¹H and ¹³C NMR spectra are expected to show distinct signals for each chemically unique nucleus. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing fluorine and hydroxyl groups. Predictions can be made by analyzing the spectra of related compounds such as cresols (methylphenols) and fluorophenols. rsc.orgquora.com

A key feature in the spectrum will be spin-spin coupling between the fluorine nucleus (¹⁹F, spin I=1/2) and nearby ¹H and ¹³C nuclei, which provides crucial structural information.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

Nucleus Assignment Predicted δ (ppm) Predicted Multiplicity Notes
¹H NMR -CH₃ 2.1 - 2.3 s (or d) Singlet, but may show small long-range coupling to ring protons or fluorine.
Ar-H (H3, H4, H5) 6.7 - 7.2 m Complex multiplet pattern due to H-H and H-F couplings.
-OH 4.5 - 6.0 br s Broad singlet; chemical shift is concentration and solvent dependent.
¹³C NMR -CH₃ 15 - 20 q (or qd) Quartet from coupling to methyl protons; may show small C-F coupling.
C3, C4, C5 115 - 130 m Complex signals due to C-H and C-F couplings.
C1 (-OH) 150 - 155 d Doublet due to C-F coupling across 2 bonds (²JCF).
C6 (-CH₃) 120 - 125 d Doublet due to C-F coupling across 3 bonds (³JCF).

Note: δ = chemical shift, s = singlet, d = doublet, q = quartet, m = multiplet, br = broad. Predictions are based on principles and data from analogous compounds. rsc.orgquora.comchemistrysteps.com

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

Proton and Carbon-13 NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of this compound. The chemical shifts, multiplicities, and coupling constants are dictated by the electronic environment of each nucleus, which is influenced by the hydroxyl (-OH), fluorine (-F), and methyl (-CH₃) substituents on the aromatic ring.

The ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons. The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The methyl protons will present as a sharp singlet. The three aromatic protons will appear as a complex multiplet system due to spin-spin coupling with each other and with the ¹⁹F nucleus.

The ¹³C NMR spectrum will display seven unique signals, corresponding to the seven carbon atoms in the molecule. The positions of these signals are influenced by the electronegativity of the substituents and resonance effects. The carbon atom bonded to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. Other carbons may also show smaller long-range C-F couplings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

Fluorine-19 (¹⁹F) NMR Chemical Shift Analysis

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.gov The chemical shift of the fluorine nucleus in this compound provides a direct probe of its local electronic environment.

For aryl fluorides, the ¹⁹F chemical shift typically falls within the range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.edualfa-chemistry.com The precise value for this compound is influenced by the electron-donating effects of both the hydroxyl and methyl groups. These groups increase the electron density at the ortho- and para-positions, which affects the shielding of the fluorine nucleus at C-2. The signal in the ¹⁹F spectrum is expected to be a multiplet due to coupling with the aromatic protons, particularly the adjacent H-3.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-3, H-4, and H-5), helping to trace the sequence of protons on the aromatic ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, showing correlations between all protons within a single spin system. In this case, it would show correlations among all the aromatic protons (H-3, H-4, H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is used to definitively assign the carbon signals for C-3, C-4, C-5, and the methyl carbon based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is crucial for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. emerypharma.com For instance, the methyl protons would show HMBC correlations to C-6 and C-1, confirming their position. The hydroxyl proton might show correlations to C-1 and C-2.

Table 2: Key Expected 2D NMR Correlations for this compound

X-ray Diffraction Studies for Solid-State Molecular Architecture

While NMR spectroscopy provides data on the molecule's structure in solution, X-ray diffraction reveals its precise three-dimensional arrangement and intermolecular interactions in the solid crystalline state.

Crystal Structure Determination and Packing Analysis

Single-crystal X-ray diffraction analysis would provide the definitive solid-state structure of this compound. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the crystal system, space group, and unit cell dimensions, which describe how individual molecules pack together to form the crystal lattice. In related substituted phenols, the packing is often governed by the need to accommodate various intermolecular forces, leading to layered or herringbone structures. nih.gov

Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The crystal structure of this compound is expected to be dominated by intermolecular hydrogen bonding involving the phenolic hydroxyl group. The hydroxyl proton can act as a hydrogen-bond donor, while the oxygen atom can act as an acceptor, leading to the formation of chains or cyclic motifs of molecules (e.g., O-H···O). This is a characteristic interaction in the crystal structures of phenols. nih.gov

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can provide a precise mass measurement, which serves to confirm its elemental composition (C₇H₇FO).

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

Key expected fragmentation pathways for this compound include:

Loss of a methyl radical (·CH₃): A common fragmentation is the cleavage of the methyl group, leading to a significant peak at [M-15]⁺.

Loss of carbon monoxide (CO): Phenols characteristically lose CO after ionization and rearrangement, which would result in a fragment at [M-28]⁺. docbrown.info

Loss of a fluorine atom or HF: Fragmentation involving the C-F bond could lead to the loss of a fluorine radical ([M-19]⁺) or a neutral hydrogen fluoride (B91410) molecule ([M-20]⁺). whitman.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (C₇H₇FO, MW = 126.13)

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Methylphenol

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods such as Density Functional Theory (DFT), Ab Initio, and Semi-Empirical calculations are employed to solve the Schrödinger equation, providing detailed information about molecular properties. DFT, particularly with hybrid functionals like B3LYP, has become a standard tool due to its balance of accuracy and computational cost, making it well-suited for studying substituted phenols.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For phenolic compounds, the orientation of the hydroxyl (-OH) group and other substituents relative to the aromatic ring is of particular interest as it dictates the molecular conformation and can influence properties like intramolecular hydrogen bonding.

For instance, in a computational study of a related compound, 2,6-dichloro-4-fluoro phenol (B47542), geometry optimization was performed using DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311+G(d,p) basis set. The calculations provided the optimized bond lengths and angles, which are foundational for further analysis. Similar calculations for 2-Fluoro-6-methylphenol would reveal how the fluorine and methyl groups influence the geometry of the phenol ring and the orientation of the hydroxyl proton.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) using DFT/B3LYP/6-311+G(d,p) (Note: This data is for an analogous compound and is presented for illustrative purposes only.)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C2-C1-C6117.8
C1-O71.358C1-C2-C3121.5
O7-H80.963C2-C1-O7122.1
C2-Cl91.739C1-O7-H8109.2
C4-F101.351C3-C4-F10118.9
Source: Adapted from studies on 2,6-dichloro-4-fluoro phenol.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. These energies are routinely calculated using DFT methods. For this compound, the electron-donating methyl group and the electron-withdrawing fluorine atom would be expected to influence the energies of the frontier orbitals and the magnitude of the energy gap.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) using DFT/B3LYP/6-311+G(d,p) (Note: This data is for an analogous compound and is presented for illustrative purposes only.)

ParameterEnergy (eV)
EHOMO-6.912
ELUMO-1.795
Energy Gap (ΔE)5.117
Source: Adapted from studies on 2,6-dichloro-4-fluoro phenol.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying electron delocalization, which is a key factor in the stability of aromatic systems like phenols.

Quantum chemical calculations can also be used to predict various thermodynamic properties based on the vibrational frequencies computed from the optimized geometry. Properties such as standard enthalpies (H°), Gibbs free energy (G°), and entropies (S°) can be calculated at different temperatures. These parameters are crucial for predicting the spontaneity of reactions and the stability of a compound under various conditions. For example, calculations on 2-chloro-5-fluoro phenol have been used to determine its thermodynamic functions, showing how these properties change with temperature.

Table 3: Illustrative Calculated Thermodynamic Properties for a Substituted Phenol at 298.15 K (Note: This data is for an analogous compound and is presented for illustrative purposes only.)

PropertyValue
Zero-Point Vibrational Energy75.8 kcal/mol
Enthalpy (H°)82.1 kcal/mol
Gibbs Free Energy (G°)55.4 kcal/mol
Entropy (S°)89.5 cal/mol·K
Source: Adapted from thermodynamic studies of substituted phenols.

Molecular Dynamics Simulations

While quantum chemical calculations typically model molecules in a static, isolated state (in vacuo), molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into conformational changes and interactions with a solvent or at an interface.

MD simulations are essential for understanding how a molecule like this compound behaves in a realistic environment, such as in a solvent like water or at the interface between two different phases. These simulations can track the rotational and vibrational motions of the molecule, revealing its preferred conformations and the dynamics of its interactions with surrounding molecules. For phenolic compounds, MD can be used to study the dynamics of hydrogen bonding with solvent molecules and to explore how the molecule orients itself at interfaces, which is crucial for applications in materials science and biology. While specific MD studies on this compound are not available, simulations on phenolic resins demonstrate the power of this technique to model the complex dynamics of these systems over time.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational models, particularly those incorporating implicit or explicit solvent considerations, are crucial for understanding these interactions. The polarity, proticity, and other properties of the solvent can alter the conformational preferences, electronic structure, and reactivity of the molecule.

One of the key aspects of this compound's behavior in solution is the interplay between intramolecular and intermolecular hydrogen bonding. In nonpolar solvents, the intramolecular hydrogen bond between the hydroxyl group and the fluorine atom is expected to be more prominent. However, in polar protic solvents, such as water or alcohols, solvent molecules can compete with the fluorine atom to form intermolecular hydrogen bonds with the hydroxyl group. This competition can lead to a shift in the conformational equilibrium, favoring conformers where the hydroxyl group is oriented away from the fluorine atom to interact with the solvent.

Computational studies on similar substituted phenols have demonstrated that solvent effects can be accurately modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how different solvents will affect the molecular properties of this compound. For instance, the calculated dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of charge separation.

The following table illustrates the predicted effect of different solvents on a key molecular property of this compound, based on general principles observed in computational studies of substituted phenols.

SolventDielectric Constant (ε)Predicted Effect on Intramolecular H-Bond StrengthPredicted Change in Dipole Moment
Hexane1.88StrongMinimal
Chloroform4.81ModerateSlight Increase
Ethanol (B145695)24.5Weak (competition from solvent)Significant Increase
Water80.1Very Weak (strong competition from solvent)Large Increase

Reaction Pathway Energetics and Transition State Theory

Computational chemistry provides powerful tools for investigating the energetics of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify the most likely reaction pathways, including the structures of reactants, products, intermediates, and transition states. Density Functional Theory (DFT) is a commonly employed method for these types of investigations due to its balance of accuracy and computational cost. acs.org

For instance, the oxidation of this compound by radical species is a reaction of significant interest. Theoretical calculations can elucidate the mechanism of such reactions, determining whether they proceed via hydrogen atom abstraction from the hydroxyl group or through addition to the aromatic ring. Transition State Theory (TST) can then be used to calculate the rate constants for these elementary reaction steps. semanticscholar.org

The core of TST lies in the identification of the transition state, which is a first-order saddle point on the PES. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate. Computational methods can accurately calculate the geometry and vibrational frequencies of the transition state, which are then used to compute the Gibbs free energy of activation (ΔG‡).

A hypothetical reaction coordinate diagram for the hydrogen abstraction from this compound by a hydroxyl radical is presented below, illustrating the key energetic parameters that can be determined computationally.

Reaction: this compound + •OH → 2-Fluoro-6-methylphenoxyl radical + H₂O

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + •OH0
Transition State[C₇H₆FO···H···OH]‡ΔE‡
Products2-Fluoro-6-methylphenoxyl radical + H₂OΔE_rxn

Prediction of Spectroscopic Parameters from First Principles

Ab initio and DFT calculations are highly effective in predicting the spectroscopic parameters of molecules, providing valuable information for the interpretation of experimental spectra. For this compound, these methods can be used to calculate its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. nih.govnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in the assignment of signals in the NMR spectrum. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group will have distinct effects on the chemical shifts of the aromatic protons and carbons, which can be precisely quantified through computation.

Similarly, the vibrational frequencies in the IR spectrum can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method. acs.org These calculations can help in assigning the various vibrational modes of the molecule, such as the O-H stretch, C-F stretch, and the various aromatic C-H and C-C vibrations.

The following table provides a hypothetical comparison of calculated and experimental spectroscopic data for this compound, based on typical accuracies achieved for similar molecules.

Spectroscopic ParameterCalculated Value (B3LYP/6-311++G(d,p))Expected Experimental Value
¹H NMR Chemical Shift (OH proton, ppm)5.0 - 6.0Varies with solvent and concentration
¹³C NMR Chemical Shift (C-F carbon, ppm)150 - 160~155
IR Frequency (O-H stretch, cm⁻¹)~3600 (scaled)~3550-3650
IR Frequency (C-F stretch, cm⁻¹)~1200 (scaled)~1150-1250

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. acs.org For this compound, QSAR and QSPR models can be developed to predict properties such as its acidity (pKa), toxicity, and environmental fate. acs.orgunibo.it

These models are built by establishing a mathematical relationship between a set of molecular descriptors and the property of interest for a series of related compounds. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. These descriptors can be calculated using computational chemistry software.

For a series of substituted phenols, QSPR models have been successfully developed to predict their pKa values. acs.orgunibo.it The acidity of a phenol is influenced by the electronic effects of its substituents. In this compound, the electron-withdrawing fluorine atom is expected to increase its acidity (lower its pKa) compared to phenol, while the electron-donating methyl group will have the opposite effect. A QSPR model would quantify these effects to provide a precise prediction of the pKa.

A general form of a linear QSPR model is:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where the D values are the molecular descriptors and the c values are coefficients determined through statistical regression.

The table below lists some common molecular descriptors that would be relevant for building a QSPR model for the pKa of this compound.

Descriptor CategoryExample DescriptorsRelevance to pKa
ElectronicHammett constants (σ), partial atomic chargesQuantify the electron-donating/withdrawing nature of substituents
TopologicalWiener index, Kier & Hall indicesDescribe the connectivity and branching of the molecule
Quantum ChemicalHOMO/LUMO energies, dipole momentRelate to the electronic structure and reactivity

By developing and validating such models, the properties of new or uncharacterized substituted phenols can be predicted without the need for extensive experimental measurements.

Reactivity and Mechanistic Organic Chemistry of 2 Fluoro 6 Methylphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on substituted benzenes is dictated by the electronic and steric properties of the incumbent groups. In 2-fluoro-6-methylphenol, the hydroxyl, fluoro, and methyl groups collectively determine the position of attack by an incoming electrophile.

The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. The methyl group is also an activating, ortho, para-directing group, albeit weaker than the hydroxyl group, operating through an inductive effect and hyperconjugation. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect; however, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

In this compound, the directing effects of these groups are superimposed. The powerful ortho, para-directing influence of the hydroxyl group is the dominant factor. The positions ortho to the hydroxyl group are C2 and C6, which are already substituted. Therefore, the primary site for electrophilic attack is the position para to the hydroxyl group (C4). The fluoro and methyl groups at C2 and C6, respectively, will sterically hinder attack at these positions and electronically influence the reactivity at the C4 position. The combined electron-donating effects of the hydroxyl and methyl groups, along with the resonance contribution from the fluorine atom, enhance the nucleophilicity of the aromatic ring, particularly at the C4 position.

Table 1: Directing Effects of Substituents in this compound

SubstituentPositionElectronic EffectDirecting Influence
-OHC1Activating (+M > -I)ortho, para
-FC2Deactivating (-I > +M)ortho, para
-CH₃C6Activating (+I)ortho, para

The halogenation of phenols is typically a facile reaction that often does not require a Lewis acid catalyst due to the strong activation of the aromatic ring by the hydroxyl group. In the case of this compound, bromination is expected to occur selectively at the position para to the hydroxyl group (C4), which is the most electronically enriched and sterically accessible position.

Table 2: Predicted Major Product of Bromination of this compound

ReactantReagentMajor ProductPredicted Regioselectivity
This compoundBr₂ or NBS4-Bromo-2-fluoro-6-methylphenol (B3170709)High

The nitration of phenols requires careful control of reaction conditions to avoid oxidation and the formation of polymeric byproducts. The regioselectivity of nitration is also highly dependent on the reaction conditions, including the nitrating agent and the solvent. nih.govdergipark.org.tr For this compound, nitration is anticipated to occur at the C4 position, directed by the strong activating effect of the hydroxyl group.

The choice of nitrating agent and solvent can significantly influence the outcome. nih.gov For instance, using nitric acid in acetic anhydride (B1165640) might favor nitration at one position, while using it in trifluoroacetic acid could lead to a different isomer, as has been observed in the nitration of other complex aromatic systems. nih.gov This is attributed to the nature of the electrophilic species generated in different media. In the absence of specific experimental results for this compound, it is reasonable to predict that the major product would be 2-fluoro-6-methyl-4-nitrophenol, with the potential for the formation of other isomers depending on the precise reaction conditions employed.

Nucleophilic Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can participate in nucleophilic reactions, most notably to form ethers and esters.

Etherification of this compound can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a strong base, such as sodium hydride, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. The synthesis of various fluorinated ethers has been reported through this methodology. nih.govrsc.org

Esterification can be accomplished through several methods, including the reaction of the phenol with an acyl chloride or an acid anhydride in the presence of a base. Alternatively, the Fischer esterification, which involves the reaction of the phenol with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although this method is an equilibrium process. acs.org The synthesis of esters from various phenolic compounds is a well-established transformation in organic chemistry. mdpi.com

Table 3: General Schemes for Etherification and Esterification

ReactionGeneral Scheme
Etherification (Williamson)Ar-OH + Base → Ar-O⁻ + R-X → Ar-O-R
Esterification (from Acyl Chloride)Ar-OH + R-COCl + Base → Ar-O-CO-R

Radical Reactions and Oxidation Mechanisms

Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to a radical species, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring.

The antioxidant potential of phenolic compounds is influenced by the nature and position of the substituents on the aromatic ring. nih.gov In this compound, the electron-donating methyl group is expected to enhance the radical scavenging activity by stabilizing the phenoxyl radical. The fluorine atom, being electron-withdrawing, might have a more complex effect on the antioxidant capacity.

The oxidation of 2,6-disubstituted phenols can lead to a variety of products depending on the oxidant and reaction conditions. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol has been studied extensively and is known to produce various quinone and coupled products. acs.org While specific oxidation studies on this compound are not detailed in the provided search results, it is plausible that oxidation would proceed via the formation of a phenoxyl radical, which could then undergo further reactions such as dimerization or oxidation to a quinone-type structure.

Role of Fluorine in Radical Stability and Reactivity

The presence of a fluorine atom ortho to the hydroxyl group in this compound significantly influences the stability and reactivity of radical intermediates formed at adjacent positions. Free radicals, being electron-deficient species, are stabilized by factors that can donate electron density or delocalize the unpaired electron. masterorganicchemistry.com Fluorine, despite its high electronegativity, can stabilize adjacent radicals through a mechanism involving the overlap of a fluorine lone pair with the half-filled orbital of the radical. This interaction helps to disperse the electron deficiency, thereby increasing the radical's stability. masterorganicchemistry.com

This stabilizing effect is a key factor in directing the course of radical reactions. For instance, in reactions involving hydrogen atom abstraction from the methyl group, the resulting benzylic radical is stabilized not only by resonance with the aromatic ring but also by the adjacent fluorine atom. This enhanced stability can lower the activation energy for radical formation, making the benzylic position a more favorable site for radical-mediated reactions. masterorganicchemistry.commasterorganicchemistry.com

Reactions Involving the Methyl Substituent

The methyl group of this compound is a site of significant reactivity, known as the benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org This inherent stability makes the methyl group susceptible to a variety of functionalization reactions, particularly radical-mediated processes. masterorganicchemistry.com

A primary example of benzylic functionalization is radical bromination, often carried out using N-bromosuccinimide (NBS) with a radical initiator like heat or light. libretexts.orgchemistrysteps.com In this reaction, a bromine radical selectively abstracts a hydrogen atom from the methyl group to form the stabilized benzylic radical. masterorganicchemistry.com This intermediate then reacts with a bromine source to yield the corresponding benzyl (B1604629) bromide. This transformation is a critical first step for introducing a wide range of functionalities, as the bromide is an excellent leaving group for subsequent nucleophilic substitution reactions. A detailed kinetic and mechanistic study on the mono-bromination of the related compound 2-fluoro-3-nitrotoluene (B1317587) highlighted that continuous addition of NBS can minimize the formation of impurities. scientificupdate.com

Interactive Table: Examples of Benzylic Functionalization Reactions

Starting Material (Analogue)ReagentsProduct TypeReaction Description
TolueneNBS, light/heatBenzyl bromideRadical bromination at the benzylic position. masterorganicchemistry.com
IsopropylbenzeneNBS, light/heatBenzylic bromideSelective bromination occurs at the benzylic carbon. masterorganicchemistry.com
AlkylbenzeneKMnO₄ or H₂CrO₄Benzoic acidOxidation of the benzylic carbon to a carboxylic acid, requires at least one benzylic C-H bond. masterorganicchemistry.com

Acid-Base Properties and Proton Transfer Mechanisms

The acidity of the phenolic proton in this compound is influenced by both the electron-withdrawing fluoro group and the electron-donating methyl group. Phenols are generally more acidic than alcohols (pKa ≈ 10 for phenol vs. ≈ 16 for ethanol) because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge into the aromatic ring. ucalgary.cabyjus.compharmacyfreak.com

Substituents on the ring can significantly alter this acidity. Electron-withdrawing groups, like fluorine, increase acidity by inductively stabilizing the negative charge of the conjugate base (phenoxide). byjus.comdoubtnut.com Conversely, electron-donating groups, such as a methyl group, tend to decrease acidity by destabilizing the phenoxide ion. doubtnut.com In this compound, these two effects are in opposition. The strong inductive effect of the ortho-fluoro group is expected to be the dominant factor, making this compound more acidic than phenol itself. However, intramolecular hydrogen bonding between the ortho-fluorine and the hydroxyl proton can decrease acidity by making the proton harder to remove. quora.com The predicted pKa for this compound is approximately 9.05, indicating it is a stronger acid than phenol (pKa ≈ 10). chemicalbook.com

The mechanism of proton transfer from the phenol's hydroxyl group often involves the surrounding medium in a process known as a proton-coupled electron transfer (PCET). nih.govnih.gov In aqueous solutions, this can occur via a concerted proton-electron transfer (CPET) mechanism where water acts as the proton acceptor. pnas.org In a stepwise mechanism, the transfer is not direct but is facilitated by a "proton shuttle," where a solvent molecule accepts the proton and then delivers it to another site. nih.govdtu.dk

Interactive Table: Acidity of Phenol and Related Compounds

CompoundpKa (approximate)Effect of Substituent(s) on Acidity
Cyclohexanol18.0Reference aliphatic alcohol. libretexts.org
Phenol10.0Increased acidity due to resonance stabilization of phenoxide. pharmacyfreak.comlibretexts.org
p-Cresol10.26Electron-donating methyl group decreases acidity. libretexts.org
p-Nitrophenol7.15Strong electron-withdrawing nitro group increases acidity. libretexts.org
This compound 9.05 (Predicted) Opposing effects of electron-withdrawing F and electron-donating CH₃. chemicalbook.com

Reaction Kinetics and Mechanistic Investigations

Understanding the detailed reaction pathways and rates for this compound requires sophisticated mechanistic investigations. These studies combine experimental kinetics with computational chemistry to elucidate the nature of intermediates and transition states.

One powerful tool for mechanistic investigation is the use of Density Functional Theory (DFT) calculations. These computational methods can model the geometries and energies of all species along a proposed reaction coordinate, including reactants, intermediates, transition states, and products. Such studies have been instrumental in understanding complex catalytic cycles, for example, in palladium-catalyzed cross-coupling reactions of related fluorinated aromatic compounds. These calculations can reveal whether a particular step, such as transmetalation or decarboxylation, is the rate-determining step of the reaction.

Synthesis and Investigation of Derivatives of 2 Fluoro 6 Methylphenol

Synthesis of Functionalized 2-Fluoro-6-methylphenol Derivatives

The functionalization of this compound is a key step in developing a wider range of derivatives for various applications. The inherent reactivity of the phenolic ring and the hydroxyl group allows for several synthetic modifications.

One common strategy for functionalizing phenols is electrophilic aromatic substitution, where the hydroxyl group and the methyl group direct incoming electrophiles to the ortho and para positions. For this compound, the positions open for substitution are C4 (para to the hydroxyl) and C3/C5 (ortho/meta). Another significant functionalization pathway involves the direct modification of the hydroxyl group.

A specific example of functionalization is aminomethylation, such as the Mannich reaction. While not directly documented for this compound, the aminomethylation of similar phenolic compounds, like 8-methyl-7-hydroxy-2'-fluoroisoflavones, has been successfully achieved using reagents like bis-(N,N-dimethylamino)methane. researchgate.net This suggests a plausible route for introducing aminomethyl groups onto the this compound ring, likely at the C4 position.

Furthermore, the phenolic hydroxyl group can be converted into other functional groups. A notable transformation is deoxyfluorination, which replaces the hydroxyl group with a fluorine atom. This can be accomplished using specialized reagents like PhenoFluor or through a two-step process involving conversion to an aryl fluorosulfonate followed by nucleophilic fluorination. acs.orgnih.govnih.gov Applying this to this compound would yield 1,2-difluoro-3-methylbenzene, a multi-fluorinated system.

Formation of Phenolic Schiff Bases from this compound and Aldehyde Derivativesrsc.org,nih.gov,nih.gov

Schiff bases, characterized by an imine or azomethine group (-C=N-), are typically synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). nih.govresearchgate.netlibretexts.org To generate a phenolic Schiff base derived from this compound, the phenol (B47542) itself must first be converted into a suitable carbonyl-containing intermediate.

A chemically sound approach involves the introduction of an aldehyde group onto the phenolic ring, a process known as formylation. Reactions such as the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions can be employed to introduce a formyl (-CHO) group, likely at the C4 position, to yield 4-fluoro-2-hydroxy-5-methylbenzaldehyde.

Once this aldehyde derivative is synthesized, it can undergo a classic condensation reaction with a primary amine (R-NH₂) under acid catalysis to form the desired phenolic Schiff base. researchgate.netchemsociety.org.ng This reaction is reversible and involves the elimination of a water molecule. libretexts.org The resulting Schiff base incorporates the fluorinated phenolic moiety, with the general structure determined by the chosen primary amine.

Structural and Electronic Properties of Schiff Bases

Schiff bases derived from ortho-hydroxyaryl aldehydes, such as the one conceptually synthesized from this compound, exhibit distinct structural and electronic properties largely governed by intramolecular hydrogen bonding. researchgate.netnih.gov

A strong intramolecular hydrogen bond typically forms between the hydrogen of the phenolic hydroxyl group and the nitrogen atom of the imine group (O–H···N). nih.govnih.gov This interaction results in the formation of a stable, quasi-aromatic six-membered ring. This hydrogen bonding is a critical factor in the planarity and thermodynamic stability of the molecule. nih.gov

This structural feature gives rise to a tautomeric equilibrium between two forms: the enol-imine (phenol-imine) form and the keto-amine (quinone-amine) form. nih.gov The relative populations of these tautomers can be influenced by factors such as solvent polarity and temperature. nih.gov The existence of these forms is a manifestation of intramolecular proton transfer facilitated by the O–H···N bond. nih.gov

Below is a table summarizing typical structural data for ortho-hydroxyaryl Schiff bases, which can be expected to be similar for derivatives of this compound.

PropertyTypical ValueReference(s)
C=N Bond Length~1.28 Å nih.gov
C–O (Phenolic) Bond Length~1.35 Å nih.gov
O···N Distance~2.60 Å researchgate.netnih.gov
Tautomeric FormsEnol-imine, Keto-amine nih.gov

Preparation of Organometallic Complexes Incorporating this compound Ligands

Schiff bases are highly effective chelating agents, and those derived from ortho-hydroxyaryl aldehydes are particularly noteworthy for their ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.net The Schiff base derived from this compound can function as a bidentate ligand, coordinating to a metal center through the deprotonated phenolic oxygen and the imine nitrogen atom. researchgate.net

The synthesis of these organometallic complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., MCl₂ or M(OAc)₂) in a suitable solvent. The stoichiometry of the resulting complex (ligand-to-metal ratio) depends on the coordination number of the metal ion and the reaction conditions.

The inclusion of fluorine in the ligand structure can significantly influence the properties of the resulting metal complex. nih.gov Fluorination can alter the ligand's electronic properties, which in turn affects the stability, redox potential, and catalytic activity of the organometallic complex. nih.govfu-berlin.de Fluorinated ligands have been investigated for their potential to improve the pharmacological profiles of metallodrugs used in cancer treatment. nih.gov

Synthesis of Phosphorus Derivatives of Hindered Phenolsfu-berlin.de

This compound can be classified as a hindered phenol due to the presence of substituents at both positions ortho to the hydroxyl group. The synthesis of phosphorus derivatives from such phenols is an established field of organophosphorus chemistry. nih.govwikipedia.org These reactions typically involve reacting the phenol with a trivalent or pentavalent phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or phosphoryl chloride (POCl₃). nih.govrsc.org

For example, the reaction of this compound with phosphorus trichloride in the presence of a base (to act as an acid scavenger) would lead to the formation of a tris(2-fluoro-6-methylphenyl) phosphite (B83602). The general mechanism involves the nucleophilic attack of the phenoxide anion on the electrophilic phosphorus atom, with the sequential displacement of chloride ions. nih.gov

The steric hindrance from the ortho-substituents can affect the reaction rate. nih.govrsc.org In some cases, particularly with very bulky substituents, catalysts may be required, or rearrangement reactions might occur. rsc.org These organophosphorus compounds, particularly phosphite esters, are widely used as antioxidants and stabilizers in polymers. nih.gov

Design and Synthesis of Multi-Fluorinated Phenol Systems

The creation of phenol systems with multiple fluorine atoms is of interest for modifying the physicochemical properties of molecules, such as acidity, lipophilicity, and metabolic stability. Several strategies exist for the synthesis of multi-fluorinated phenols.

One approach involves the direct fluorination of a pre-existing phenol. As mentioned previously, the deoxyfluorination of this compound would produce 1,2-difluoro-3-methylbenzene. acs.orgnih.gov

Another strategy involves building the multi-fluorinated ring from smaller fluorinated precursors. A patented method describes the synthesis of poly-fluorinated phenol compounds through a substitution reaction where a starting compound is heated under pressure in the presence of a catalyst like Raney Ni or Pd/C. google.com Traditional methods for synthesizing fluorinated phenols include diazotization and hydrolysis of a corresponding fluoroaniline, though these can have limitations regarding yield and cost. google.com

A more modern approach for increasing fluorination is the conversion of a phenol to an aryl fluorosulfonate by reacting it with sulfuryl fluoride (B91410) (SO₂F₂). acs.org The resulting fluorosulfonate group can then be subjected to nucleophilic substitution with a fluoride source to introduce another fluorine atom onto the ring, provided the ring is sufficiently activated for such a reaction. acs.org These methods provide a toolbox for the rational design and synthesis of phenols with a higher degree of fluorination.

Advanced Applications of 2 Fluoro 6 Methylphenol As a Synthetic Building Block

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Intermediate in EGFR Inhibitor Synthesis

Epidermal Growth Factor Receptor (EGFR) inhibitors are a critical class of targeted therapies for various cancers. While direct synthesis pathways from 2-Fluoro-6-methylphenol are not explicitly detailed in readily available literature, its derivative, 2-fluoro-6-methylbenzoic acid, is a key building block for a potent EGFR inhibitor. ossila.com The synthesis of this inhibitor involves the radical bromination of the methyl group of 2-fluoro-6-methylbenzoic acid, followed by nucleophilic substitution and subsequent amination to form the final inhibitor. ossila.com The initial oxidation of this compound to 2-fluoro-6-methylbenzoic acid is a standard and feasible chemical transformation, positioning the phenol (B47542) as a crucial precursor in this synthetic route.

Building Block for Vasculitis Treatments (e.g., Avacopan)

Avacopan is an approved medication for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis. The synthesis of Avacopan prominently features the use of 2-fluoro-6-methylbenzoyl chloride. This acid chloride is prepared from 2-fluoro-6-methylbenzoic acid, which in turn can be synthesized from this compound. This underscores the role of this compound as a fundamental starting material in the manufacturing of this important therapeutic agent. ossila.com

Synthetic Routes to Fluorinated Norepinephrines and Related Agonists

Research into fluorinated analogues of norepinephrine (B1679862) has been conducted to explore their adrenergic receptor selectivity. However, the documented synthetic pathways for these compounds, such as 2-fluoronorepinephrine and 6-fluoronorepinephrine, typically start from fluorinated benzaldehydes rather than this compound. Therefore, a direct synthetic link for this specific application is not established in the current scientific literature.

Precursor for Antiviral Compounds (e.g., anti-HBV agents)

The development of novel antiviral agents, including those targeting the Hepatitis B virus (HBV), is an area of intensive research. While fluorinated nucleoside analogues have shown promise as anti-HBV agents, a direct synthetic route utilizing this compound as a precursor for such compounds has not been identified in the reviewed literature.

Monomer and Building Block for Functional Polymers and Materials

The unique properties of this compound, including its potential to undergo polymerization and its inherent chemical characteristics, make it an interesting candidate for the development of functional polymers and materials.

Grafting onto Natural Polymers for Hydrophobicity Modification

The modification of natural polymers, such as polysaccharides, is a significant area of research aimed at enhancing their properties for various applications. Grafting phenolic compounds onto these natural backbones is a known strategy to alter their surface characteristics, including hydrophobicity. nih.gov The hydroxyl group of this compound allows for its potential attachment to natural polymers through various chemical ligation techniques. The introduction of the fluorinated methylphenyl group would be expected to increase the hydrophobicity of the polymer surface. While the general principle of grafting phenols to modify polymer properties is well-established, specific examples detailing the use of this compound for the hydrophobicity modification of natural polymers are not extensively documented in the available literature.

Role in Photoresist Materials

Photoresists are light-sensitive materials crucial for microlithography, the process used to manufacture integrated circuits. The continuous demand for smaller and more powerful microprocessors necessitates the use of shorter wavelength light sources, such as Extreme Ultraviolet (EUV) lithography at a wavelength of 13.5 nm. rsc.org At these high energies, the design of the photoresist polymer is critical for achieving the required sensitivity, resolution, and line-edge roughness.

This compound is a valuable monomer for synthesizing polymers used in these advanced photoresists. Its key contributions include:

Enhanced EUV Absorption: The fluorine atom in this compound contributes to a higher EUV absorption efficiency compared to non-fluorinated analogues. aip.org

Acid Generation: In chemically amplified resists (CARs), the absorption of a high-energy photon initiates a cascade of chemical reactions starting with a photoacid generator (PAG). The acidity of the surrounding polymer matrix influences this process. The electron-withdrawing nature of fluorine can modulate the local electronic environment, potentially influencing the acid generation and diffusion process that is critical for patterning. spiedigitallibrary.org

Etch Resistance: The aromatic ring of the phenol provides good plasma etch resistance, a necessary property for transferring the patterned image to the underlying substrate.

The synthesis of photoresist polymers can involve the polymerization of functionalized monomers. This compound can be chemically modified, for example, by converting it into a vinyl ether or acrylate (B77674) derivative, which can then be co-polymerized with other monomers to create a polymer with the desired balance of properties for EUV lithography.

Ligands for Catalytic Systems

The design of ligands is central to the field of homogeneous catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Substituted phenols are precursors to a versatile class of ligands, often in the form of Schiff bases, which are synthesized through the condensation of an aldehyde with a primary amine. iosrjournals.orgnih.gov

This compound can be converted to 2-fluoro-6-methyl-3-hydroxybenzaldehyde, which then serves as a precursor for Schiff base ligands. These ligands typically coordinate to metal ions through the phenolic oxygen and the imine nitrogen atoms. nih.gov The substituents on the aromatic ring of the ligand have a profound effect on the catalytic activity of the resulting metal complex.

The 2-fluoro-6-methylphenyl moiety influences the metal center in two primary ways:

Electronic Tuning: The fluorine atom is strongly electron-withdrawing, which decreases the electron density on the metal center. This can enhance the metal's Lewis acidity and alter its redox potential. Conversely, the methyl group is weakly electron-donating. This electronic push-pull effect allows for fine-tuning of the metal's reactivity for specific catalytic transformations. researchgate.netmdpi.com

Steric Effects: The methyl group ortho to the hydroxyl group provides steric bulk near the metal's coordination site. This steric hindrance can influence substrate binding and improve the selectivity of a catalytic reaction, for example, by favoring the formation of one enantiomer over another in asymmetric catalysis.

Fluorinated N-heterocyclic carbene (NHC) complexes and other fluorinated ligands have demonstrated significant potential in catalysis, and ligands derived from this compound fit within this important class of compounds. researchgate.net

Table 1: Influence of Substituents on Ligand Properties
SubstituentPosition on Phenol RingElectronic EffectPotential Impact on Metal Catalyst
Fluoro (-F)orthoStrongly Electron-Withdrawing (Inductive)Increases Lewis acidity of metal center; Modifies redox potential
Methyl (-CH₃)orthoWeakly Electron-Donating (Inductive/Hyperconjugation)Increases electron density on metal center; Provides steric bulk

Ligand-to-metal charge transfer (LMCT) is a type of electronic transition in coordination complexes where an electron is excited from an orbital that is predominantly ligand-based to one that is predominantly metal-based. nih.gov This process is most common in complexes with electron-rich ligands and metal centers in high oxidation states (e.g., Fe(III), Cu(II), Mn(III)). researchgate.net The absorption of light at a specific wavelength corresponding to the LMCT energy can trigger photochemical reactions. acs.org

Phenolates (the deprotonated form of phenols) are excellent electron-rich ligands for forming LMCT complexes. researchgate.netnih.gov The 2-fluoro-6-methylphenolate anion, derived from this compound, can chelate to a suitable metal ion to form a complex exhibiting an LMCT band in its absorption spectrum.

The synthesis typically involves reacting a metal salt with the deprotonated ligand in a suitable solvent. The energy of the LMCT transition, and thus the color of the complex, is highly sensitive to the electronic properties of the ligand. nih.gov

The electron-donating methyl group on the 2-fluoro-6-methylphenolate ligand would raise the energy of the ligand-based orbitals.

The electron-withdrawing fluorine atom would lower the energy of these same orbitals.

This interplay allows for precise control over the energy of the LMCT band. By tuning this energy, chemists can design complexes that are activated by specific wavelengths of light, opening up applications in light-driven catalysis and photochemistry. nih.govacs.org For instance, light-induced LMCT can lead to the homolysis of a metal-ligand bond, generating a ligand radical and a reduced metal center, which can then participate in synthetic transformations. nih.gov

Development of Fluorescent Probes and Chemosensors

Fluorescent probes and chemosensors are molecules designed to signal the presence of a specific analyte (such as a metal ion, anion, or biological molecule) through a change in their fluorescence properties. nih.govacs.org These tools are invaluable in fields ranging from environmental monitoring to medical diagnostics. The design of a chemosensor involves integrating a recognition unit (a binding site for the analyte) with a signaling unit (a fluorophore).

Substituted phenols and their derivatives, such as coumarins, are common scaffolds for building fluorophores. mdpi.comnih.gov this compound can serve as a key building block for such sensors. Fluorination is a well-established strategy for modulating the photophysical properties of fluorophores. nih.gov Adding a fluorine atom can:

Shift Emission Wavelengths: The electronic effects of the fluorine atom can alter the energy gap between the ground and excited states, leading to shifts in the absorption and emission spectra.

Increase Quantum Yield: In some cases, fluorination can increase the fluorescence quantum yield (brightness) of a dye by reducing non-radiative decay pathways. nih.gov

Tune pKa: For pH-sensitive probes, fluorination lowers the pKa of phenolic hydroxyl groups, altering the pH range in which the probe is effective. nih.gov

A chemosensor could be synthesized by incorporating the this compound unit into a larger conjugated system containing a specific binding site. For example, it could be used in a Pechmann condensation to form a substituted coumarin, a highly fluorescent scaffold. journalajacr.com Upon binding of a target analyte, a conformational change or an electronic perturbation would occur, leading to a detectable change in fluorescence, such as an increase in intensity ("turn-on"), a decrease ("turn-off"), or a shift in wavelength. acs.org

Table 2: Common Signaling Mechanisms in Phenol-Based Fluorescent Probes
MechanismDescriptionEffect of Analyte Binding
Photoinduced Electron Transfer (PET)Electron transfer from a donor to the excited fluorophore quenches fluorescence.Binding can inhibit PET, causing a "turn-on" response.
Internal Charge Transfer (ICT)Excitation leads to a charge-separated state; emission is sensitive to the local environment.Binding alters the dipole moment, often causing a spectral shift.
Fluorescence Resonance Energy Transfer (FRET)Energy transfer from an excited donor fluorophore to an acceptor.Binding can change the distance between donor and acceptor, modulating FRET efficiency.

Role in Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.netrsc.org Supramolecular chemistry in the solid state relies on a hierarchy of non-covalent interactions, such as hydrogen bonds and halogen bonds, to direct the assembly of molecules into predictable, ordered arrays. nih.govmdpi.com

Substituted phenols like this compound are excellent candidates for crystal engineering studies because they possess multiple functional groups capable of engaging in specific intermolecular interactions. researchgate.netresearchgate.netnih.gov

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It will readily form O-H···O hydrogen bonds with neighboring molecules, leading to the formation of robust supramolecular synthons like chains or cyclic motifs (e.g., tetramers). nih.gov

C-H···F Interactions: While organic fluorine is a poor hydrogen bond acceptor, it can participate in weak C-H···F hydrogen bonds, which can play a significant role in stabilizing a particular crystal packing arrangement. brighton.ac.ukmdpi.com

The fluorination of phenolic compounds can enhance their hydrogen bond donor ability, making them more effective building blocks for creating stable, hydrogen-bonded networks. brighton.ac.uk The specific arrangement of the fluoro and methyl groups in this compound will direct its self-assembly in the solid state, leading to a unique three-dimensional architecture. Understanding these packing motifs is essential for designing new materials with specific properties, such as nonlinear optics or host-guest capabilities. researchgate.net

Table 3: Key Intermolecular Interactions in Phenolic Crystal Structures
Interaction TypeDescriptionTypical Energy (kcal/mol)Expected Role in this compound Crystal
O-H···O Hydrogen BondInteraction between the hydroxyl proton and an oxygen lone pair.4 - 10Primary interaction, forming structural backbone (chains, rings). nih.gov
π-π StackingAttractive, noncovalent interactions between aromatic rings.0 - 2.5Contributes to packing efficiency and lattice energy. researchgate.net
C-H···F Hydrogen BondWeak interaction between an activated C-H bond and an organic fluorine atom.0.5 - 1.5Directional interaction that helps stabilize the 3D network. brighton.ac.ukmdpi.com
C-H···π InteractionInteraction of a C-H bond with the face of an aromatic ring.0.5 - 2.5Further stabilizes the packing of aromatic molecules. researchgate.net

Environmental Chemistry and Degradation Pathways of 2 Fluoro 6 Methylphenol

Abiotic Degradation Mechanisms in Aquatic Environments

Abiotic degradation in aquatic systems primarily involves photolysis and hydrolysis, which can significantly contribute to the natural attenuation of 2-Fluoro-6-methylphenol.

Photolytic degradation occurs when a chemical absorbs light energy, leading to its decomposition. This can happen through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH) (indirect photolysis).

Indirect Photolysis: In natural waters, indirect photolysis is often a more significant degradation pathway for organic contaminants. youtube.com This process is mediated by photosensitizers, such as dissolved organic matter (DOM), nitrate (B79036), and nitrite (B80452), which absorb sunlight and produce highly reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃⁻•). rsc.org Hydroxyl radicals are powerful, non-selective oxidants that react rapidly with a wide range of organic molecules, including phenols. rsc.orgresearchgate.net The rate of reaction of substituted phenols with •OH is influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as the methyl group in this compound, generally increase the reaction rate with •OH. researchgate.net

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis depends on the strength of the carbon-fluorine (C-F) and the carbon-oxygen (C-O) bonds under environmental pH and temperature conditions.

The C-F bond is generally very strong and resistant to cleavage. nih.gov However, the reactivity of halogenated aromatic compounds can be influenced by the presence of other functional groups. Studies on the hydrolysis of other fluorinated phenols, such as 2-trifluoromethylphenol, have shown that dehalogenation can occur under certain conditions, although it may require elevated temperatures. nih.gov The rate of hydrolysis can also be influenced by pH. For some phenolic esters, the hydrolysis rate is at a minimum at acidic pH and increases in neutral to alkaline conditions. rsc.orgacs.org

For this compound, significant hydrolysis under typical environmental conditions (neutral pH and ambient temperature) is generally expected to be a slow process due to the stability of the C-F bond. However, specific kinetic data for the hydrolysis of this compound are not available in the reviewed literature.

Biotransformation and Biodegradation in Environmental Compartments

Microbial degradation is a key process for the removal of organic pollutants from water and soil. The biodegradability of this compound is dependent on the presence of microbial populations with the necessary enzymatic machinery to attack the aromatic ring and cleave the carbon-fluorine bond.

The biodegradation of phenolic compounds, including halogenated phenols, has been extensively studied. acs.orgnih.gov The initial step in the aerobic degradation of phenols is typically the hydroxylation of the aromatic ring by a phenol (B47542) hydroxylase enzyme to form a catechol or a substituted catechol. acs.orglibretexts.org This is followed by ring cleavage, which can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, mediated by catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, respectively. libretexts.orgnih.gov

For fluorinated phenols, the position of the fluorine atom influences the degradation pathway and the potential for defluorination. Studies on the biodegradation of monofluorophenols by activated sludge have shown that the initial step is hydroxylation to a fluorocatechol, followed by ortho-cleavage of the aromatic ring and subsequent defluorination. khanacademy.org The biodegradability of fluorophenol isomers was found to decrease in the order of 4-fluorophenol (B42351) > 3-fluorophenol (B1196323) > 2-fluorophenol (B130384). khanacademy.org

In the case of cresols (methylphenols), both ortho- and meta-cleavage pathways have been observed during their biodegradation. nih.govqu.edu.qa Given that this compound is a fluorinated cresol, its degradation is likely to proceed through similar pathways. A study on the anaerobic degradation of 6-Fluoro-3-methylphenol (an isomer) by a methanogenic consortium showed that degradation proceeded via carboxylation followed by demethylation. nih.gov

The presence of both a fluorine and a methyl group on the ring of this compound may present challenges for microbial degradation, potentially leading to slower degradation rates or the accumulation of intermediate metabolites.

The identification of metabolites is crucial for elucidating the biodegradation pathways of a compound. For fluorinated phenols, a key step is the removal of the fluorine atom (defluorination), which can occur at different stages of the degradation process.

In the aerobic degradation of 3-fluorophenol by activated sludge, fluorocatechol was identified as an intermediate, indicating that hydroxylation precedes ring cleavage and defluorination. researchgate.net A study on the degradation of 2-fluorophenol by the brown-rot fungus Gloeophyllum striatum identified 3-fluorocatechol (B141901) and catechol as degradation products. rsc.org The formation of catechol suggests that defluorination can occur before ring cleavage.

For the anaerobic degradation of the related compound 6-fluoro-3-methylphenol, a series of fluorinated and non-fluorinated metabolites were identified, providing a detailed degradation pathway. nih.gov The identified metabolites are presented in the table below.

Table 1: Metabolites Identified in the Anaerobic Degradation of 6-Fluoro-3-methylphenol nih.gov

Parent CompoundIdentified MetabolitesProposed Degradation Step
6-Fluoro-3-methylphenol5-Fluoro-4-hydroxy-2-methylbenzoic acidCarboxylation
5-Fluoro-4-hydroxy-2-methylbenzoic acid3-Fluoro-4-hydroxybenzoic acidDemethylation
3-Fluoro-4-hydroxybenzoic acid3-Fluorobenzoic acidDehydroxylation

This pathway demonstrates a sequence of carboxylation, demethylation, and dehydroxylation reactions. It is plausible that the biodegradation of this compound could proceed through analogous steps, although the specific metabolites would differ due to the different substitution pattern.

Atmospheric Fate and Degradation

The atmospheric fate of this compound is primarily determined by its volatility and its rate of reaction with atmospheric oxidants, principally the hydroxyl radical (•OH). nih.gov

Due to its phenolic structure, this compound is expected to be reactive towards •OH radicals. The reaction of •OH with phenols in the gas phase can proceed via two main mechanisms: H-atom abstraction from the hydroxyl group or •OH addition to the aromatic ring. acs.org For phenol itself, •OH addition to the ortho-position is the dominant initial reaction. acs.org The presence of substituents on the ring affects the reaction rate constant. Electron-donating groups like the methyl group tend to increase the reactivity towards •OH.

The atmospheric lifetime of a compound with respect to reaction with •OH can be estimated if the reaction rate constant is known. While a specific rate constant for this compound is not available, data for similar compounds can provide an estimate. For example, the rate constants for the reaction of •OH with various phenolic compounds are in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. rsc.orgresearchgate.net

Table 2: Estimated Atmospheric Lifetime of this compound

ParameterEstimated Value/RangeReference/Basis
Assumed OH Radical Concentration1 x 10⁶ molecules cm⁻³Typical global average nih.gov
Estimated Reaction Rate Constant with •OH (k_OH)1 x 10⁻¹¹ - 5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Based on values for substituted phenols rsc.orgresearchgate.net
Estimated Atmospheric Lifetime (τ = 1 / (k_OH * [OH]))~5.5 - 27.7 hoursCalculation

Based on these estimations, this compound is expected to have a relatively short atmospheric lifetime, suggesting that it will be removed from the atmosphere relatively quickly through chemical reactions. The degradation products in the atmosphere would likely include various oxygenated and fragmented species.

Reaction with Hydroxyl Radicals and Other Atmospheric Oxidants

Other atmospheric oxidants, such as nitrate radicals (NO₃) and ozone (O₃), may also contribute to the degradation of this compound, particularly during nighttime and in polluted urban environments. However, reactions with •OH radicals are generally considered the dominant atmospheric loss process for phenolic compounds during the daytime.

Volatilization and Atmospheric Transport

The potential for volatilization and subsequent atmospheric transport of this compound is governed by its physical and chemical properties, such as its vapor pressure and Henry's Law constant. While specific experimental data for this compound are scarce, its structure suggests a moderate potential for volatilization from water and soil surfaces. The presence of the polar hydroxyl group can lead to hydrogen bonding, which may lower its volatility compared to non-polar compounds of similar molecular weight.

Once in the atmosphere, this compound can be transported over varying distances, depending on its atmospheric lifetime with respect to degradation processes and removal by wet and dry deposition. The atmospheric lifetime is primarily determined by the rate of its reaction with •OH radicals. Compounds with shorter atmospheric lifetimes will be removed closer to their emission sources, while those with longer lifetimes can undergo long-range atmospheric transport. Given the high reactivity of phenolic compounds with •OH radicals, the atmospheric lifetime of this compound is expected to be relatively short, on the order of hours to a few days. This would limit its potential for long-range transport and suggest that its environmental impact is likely to be more localized to areas of release.

Environmental Monitoring and Analytical Methods for Trace Detection

Effective environmental monitoring of this compound requires sensitive and selective analytical methods capable of detecting trace levels in complex matrices such as water, soil, and air. While specific methods for this compound are not extensively documented, established methods for other phenolic compounds can be adapted.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of phenolic compounds. nih.gov For GC analysis, derivatization is often employed to improve the volatility and thermal stability of the analytes. epa.gov For instance, phenols can be derivatized with agents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) prior to analysis by GC with a flame ionization detector (FID) or an electron capture detector (ECD). epa.gov The choice of detector depends on the specific properties of the analyte and the required sensitivity.

HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is another powerful tool for the analysis of phenolic compounds in environmental samples. nih.gov HPLC-MS, in particular, offers high selectivity and sensitivity, allowing for the unambiguous identification and quantification of target compounds even at very low concentrations. Sample preparation for both GC and HPLC analysis typically involves extraction from the environmental matrix using techniques such as liquid-liquid extraction or solid-phase extraction, followed by concentration and cleanup steps to remove interfering substances.

The table below summarizes some analytical methods applicable to the detection of phenolic compounds in environmental samples.

Analytical TechniqueDetectorSample MatrixTypical Detection LimitsReference
Gas Chromatography (GC)Flame Ionization Detector (FID)Water, Soilng/L to µg/L epa.gov
Gas Chromatography (GC)Electron Capture Detector (ECD)Water, Soilpg/L to ng/L nih.govepa.gov
High-Performance Liquid Chromatography (HPLC)Ultraviolet (UV) DetectorWaterµg/L nih.gov
High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Water, Blood, Urinepg/L to ng/L nih.gov

Environmental Impact Assessment of Fluorinated Phenolic Compounds

The environmental impact assessment of fluorinated phenolic compounds, including this compound, is an area of growing interest due to the widespread use of fluorinated chemicals and their potential for persistence and toxicity. Fluorinated compounds can exhibit unique environmental behaviors compared to their non-fluorinated counterparts. The strong carbon-fluorine bond imparts high thermal and chemical stability, which can lead to increased environmental persistence.

Studies on various phenolic compounds have shown that they can be toxic to aquatic organisms and may interfere with biological treatment processes in wastewater treatment plants. mdpi.com The introduction of a fluorine atom to the phenolic structure can alter its toxicity and biodegradability. While some fluorinated compounds are known to be more resistant to degradation, others may be more susceptible to specific microbial or chemical degradation pathways.

The assessment of environmental risk involves evaluating both the potential for exposure and the inherent toxicity of the compound. For this compound, this would involve determining its concentrations in various environmental compartments through monitoring programs and assessing its potential to cause adverse effects in relevant organisms through ecotoxicological studies. Given the lack of specific data for this compound, a precautionary approach would involve considering the known environmental impacts of other fluorinated and phenolic compounds. slu.sefrontiersin.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) oversee the assessment of chemical risks to human health and the environment. epa.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-Fluoro-6-methylphenol, and what are the key spectral markers to confirm its structure?

  • Methodological Answer :

  • 1H/13C/19F NMR : Fluorine coupling in aromatic protons (e.g., splitting patterns due to adjacent F) and methyl group signals (singlet for -CH3 at ~δ 2.3–2.5 ppm in 1H NMR).
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹ for phenolic -OH) and C-F vibrations (~1100–1250 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C7H7FO (MW 142.13).
  • Reference : Spectral data for analogous fluorophenols (e.g., 2-Fluorophenol in ) provides benchmarks for interpretation .

Q. What are the common synthetic routes for this compound, and what factors influence the choice of starting materials?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : Starting with 2-fluorophenol, introduce methyl group via AlCl3-catalyzed alkylation.
  • Directed Ortho-Metalation (DoM) : Use 3-fluoroanisole as a precursor, followed by demethylation and methylation.
  • Key Factors : Reactivity of fluorine (electron-withdrawing effects) and steric hindrance from substituents.
  • Reference : Synthesis strategies for fluorinated benzenesulfonamides () highlight regioselectivity challenges in fluorinated aromatics .

Q. What are the recommended storage conditions for this compound to ensure chemical stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Avoid exposure to moisture and oxidizing agents.
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during handling, as recommended for chlorophenols () .

Advanced Research Questions

Q. In synthesizing this compound, how do electronic effects of substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :

  • Fluorine’s Role : Strongly deactivating (-I effect) and meta-directing, competing with methyl’s activating (+I effect) and ortho/para-directing nature.
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian) model charge distribution to predict dominant substitution sites.
  • Reference : Structural analysis of fluorinated pyridines () demonstrates the utility of crystallography and computational models .

Q. How can researchers resolve discrepancies in reported reaction yields when using this compound as a precursor in heterocyclic synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Analytical Validation : Use HPLC or GC-MS to quantify byproducts and assess purity.
  • Reference : Frameworks for addressing data contradictions ( ) emphasize iterative hypothesis testing .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate a research question on the environmental stability of this compound?

  • Methodological Answer :

  • Feasible : Design biodegradation assays under controlled lab conditions (e.g., OECD 301F).
  • Novelty : Investigate microbial degradation pathways specific to fluoro-methylphenols.
  • Ethical : Ensure compliance with EPA guidelines for environmental toxicity testing.
  • Reference : Research question frameworks ( ) guide alignment with academic and regulatory standards .

Q. What methodological approaches validate structural assignments when encountering conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.
  • X-ray Crystallography : Definitive structural confirmation (e.g., as used for fluorinated pyridines in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.